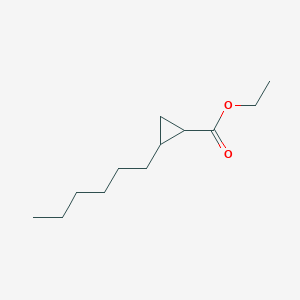

Ethyl 2-hexylcyclopropanecarboxylate

Description

Ethyl 2-hexylcyclopropanecarboxylate is a cyclopropane derivative characterized by an ethyl ester group at position 1 and a hexyl substituent at position 2 of the cyclopropane ring. The cyclopropane ring introduces significant ring strain, which influences its reactivity and physicochemical properties. Cyclopropane esters are often utilized in agrochemicals, fragrances, and pharmaceutical intermediates due to their unique stability and functional group compatibility. The hexyl chain enhances lipophilicity, suggesting applications in non-polar formulations or controlled-release systems.

Properties

Molecular Formula |

C12H22O2 |

|---|---|

Molecular Weight |

198.30 g/mol |

IUPAC Name |

ethyl 2-hexylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C12H22O2/c1-3-5-6-7-8-10-9-11(10)12(13)14-4-2/h10-11H,3-9H2,1-2H3 |

InChI Key |

JTKYEFCQEMMJTH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1CC1C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

- Ethyl 2-butoxycyclopropanecarboxylate : Substitutes the hexyl group with a shorter butoxy chain (C₄H₉O). The reduced alkyl length decreases lipophilicity compared to the hexyl derivative.

- Ethyl palmitate : A linear ester lacking the cyclopropane ring, featuring a palmitoyl chain (C₁₆). The absence of ring strain increases stability but reduces reactivity.

- Methyl 1-(methylamino)cyclobutanecarboxylate : A cyclobutane analog with a methylamino group. The larger ring size (cyclobutane vs. cyclopropane) reduces strain, altering synthesis and stability.

Physicochemical Properties

- Molecular Weight : Ethyl 2-hexylcyclopropanecarboxylate (C₁₂H₂₂O₂, ~198 g/mol) has a higher molecular weight than Ethyl 2-butoxycyclopropanecarboxylate (C₁₀H₁₈O₃, ~186 g/mol) but is lighter than ethyl palmitate (C₁₈H₃₆O₂, 284.48 g/mol) .

- Solubility : The hexyl chain reduces water solubility compared to the butoxy analog, favoring organic solvents. Ethyl palmitate is nearly insoluble in water due to its long alkyl chain .

- Boiling Point : Estimated to be lower than ethyl palmitate (high MW) but higher than Ethyl 2-butoxycyclopropanecarboxylate due to increased van der Waals forces from the hexyl group.

Data Tables

Table 1: Comparative Analysis of Key Properties

Research Findings and Comparative Analysis

- Biological Interactions : Ethyl palmitate’s role in bee antennal responses suggests cyclopropane esters could mimic or disrupt ecological signaling, depending on substituent effects.

- Synthesis Efficiency : Yields for cyclopropane derivatives may lag behind cyclobutane systems (e.g., 80% in ) due to steric challenges from larger groups like hexyl.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.